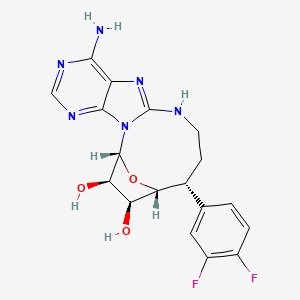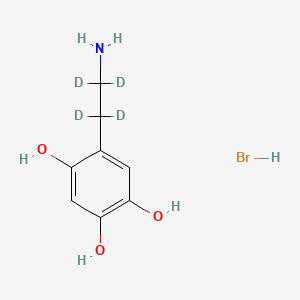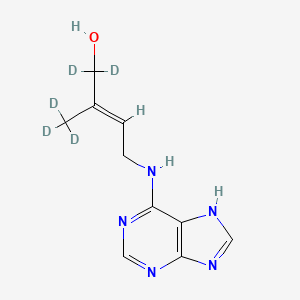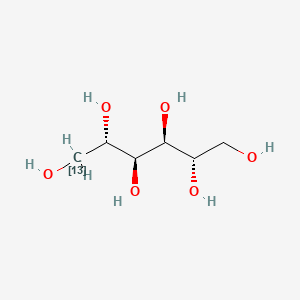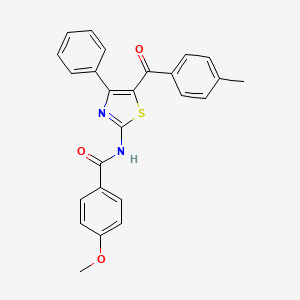
A1AR antagonist 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A1AR antagonist 3 is a compound that targets the A1 adenosine receptor, a G protein-coupled receptor widely distributed in the body. This receptor plays a crucial role in various physiological processes, including modulation of neurotransmitter release, regulation of myocardial oxygen consumption, and renal function. This compound is of significant interest in pharmacology due to its potential therapeutic applications in conditions such as heart failure, arrhythmias, and neurodegenerative diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of A1AR antagonist 3 typically involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance receptor affinity and selectivity. Common synthetic routes include:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Introduction of functional groups via nucleophilic substitution or electrophilic addition.
Step 3: Purification and characterization using techniques such as chromatography and spectroscopy.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: A1AR antagonist 3 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of nucleophiles or electrophiles under controlled temperature and pH.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
A1AR antagonist 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of adenosine receptors.
Biology: Investigates the role of A1 adenosine receptors in cellular signaling and physiological processes.
Medicine: Explores therapeutic potential in treating heart failure, arrhythmias, and neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals targeting adenosine receptors.
Mecanismo De Acción
A1AR antagonist 3 can be compared with other similar compounds, such as KW3902, BG9928, and SLV320. These compounds share the common feature of targeting the A1 adenosine receptor but differ in their chemical structures, receptor affinity, and selectivity. The uniqueness of this compound lies in its specific binding affinity and selectivity profile, which may offer distinct therapeutic advantages .
Comparación Con Compuestos Similares
- KW3902
- BG9928
- SLV320
Propiedades
Fórmula molecular |
C25H20N2O3S |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
4-methoxy-N-[5-(4-methylbenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C25H20N2O3S/c1-16-8-10-18(11-9-16)22(28)23-21(17-6-4-3-5-7-17)26-25(31-23)27-24(29)19-12-14-20(30-2)15-13-19/h3-15H,1-2H3,(H,26,27,29) |
Clave InChI |
QWYBNZBBHWLLPB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


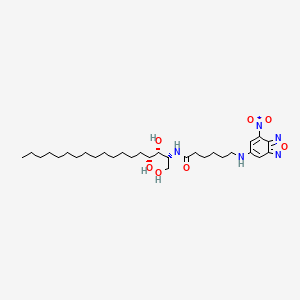
![(2R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B15142214.png)
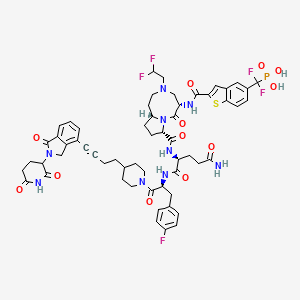


![[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate](/img/structure/B15142231.png)
